

# PPAP Outperforms Sequence-Based Models in Protein Affinity Prediction, New Study Shows

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

SHANGHAI – A novel deep learning framework, PPAP (Protein–protein Affinity Predictor), demonstrates superior performance in predicting the binding affinity of protein-protein interactions (PPIs) when benchmarked against leading sequence-based models. The research, published in the Journal of Chemical Information and Modeling, highlights the advantages of integrating structural features with sequence representations to achieve more accurate affinity predictions, a critical step in drug development and protein engineering.

Researchers and drug development professionals now have a more powerful tool for assessing PPIs. PPAP's innovative architecture, which incorporates an "interfacial contact-aware attention mechanism," has proven to be more effective than models that rely solely on sequence information.[1][2][3] This advancement is poised to accelerate the discovery and design of new protein-based therapeutics.

## Performance Benchmark: PPAP vs. Sequence-Based Models

In a comprehensive evaluation, PPAP was tested against several strong sequence-based large language models. The quantitative results, summarized in the table below, show that PPAP consistently achieves higher prediction accuracy.



Model/Method	Dataset	Pearson Correlation Coefficient (R)	Mean Absolute Error (MAE)
PPAP	Internal Test	0.540	1.546
PPAP	External Test	0.630	Not Reported
Sequence-Based LLMs (General)	Internal Test	Not Reported	Not Reported
AlphaFold-Multimer Metrics	External Test	Not Reported	Not Reported

Performance data for specific sequence-based large language models and AlphaFold-Multimer metrics were not detailed in the abstract. PPAP's reported 10-fold enrichment enhancement over AlphaFold-Multimer metrics is a key performance indicator in protein binder design.[1][2] [3]

The PPAP model's success is attributed to its ability to leverage structural insights at the interaction interface, a limitation of purely sequence-based approaches.[1][2] By focusing on the specific amino acids and their contacts at the binding site, PPAP can generate a more nuanced and accurate prediction of binding affinity.

## **Experimental Protocols**

The benchmarking of PPAP was conducted using a rigorous experimental protocol designed to ensure a fair and accurate comparison with existing methods.

Dataset and Preprocessing: The study utilized both an internal and an external test set for model evaluation. While the specific composition of these datasets is detailed in the full study, the internal set was used for initial benchmarking against sequence-based large language models, and the external set was used for a broader comparison against other benchmarked models.

PPAP Model Architecture and Training: The PPAP framework is a novel deep learning model that integrates both structural and sequence data. A key component of its architecture is the interfacial contact-aware attention mechanism. This mechanism allows the model to weigh the



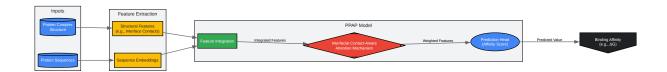
importance of different amino acid residues at the protein-protein interface, thus capturing the critical interactions that determine binding affinity. The model was trained on a large dataset of protein complexes with known binding affinities.

Evaluation Metrics: The performance of the models was primarily assessed using two key metrics:

- Pearson Correlation Coefficient (R): This metric measures the linear correlation between the
  predicted and experimentally determined binding affinities. A higher R value indicates a
  stronger correlation and better model performance.
- Mean Absolute Error (MAE): This metric quantifies the average magnitude of the errors in the predictions. A lower MAE value indicates a more accurate model.

## Visualizing the PPAP Workflow

The following diagram illustrates the conceptual workflow of the PPAP model, from input to final prediction.



#### Click to download full resolution via product page

Caption: Conceptual workflow of the PPAP model for protein-protein binding affinity prediction.

This innovative approach of combining structural and sequence information, processed through a specialized attention mechanism, represents a significant step forward in the computational prediction of protein-protein interactions. The superior performance of PPAP offers the potential



to reduce the time and cost associated with experimental methods for determining binding affinity, thereby accelerating the pace of drug discovery and protein engineering.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. PPAP: A Protein-protein Affinity Predictor Incorporating Interfacial Contact-Aware Attention
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [PPAP Outperforms Sequence-Based Models in Protein Affinity Prediction, New Study Shows]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b054485#benchmarking-ppap-against-sequence-based-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com